molecular formula C11H19N3O3 B13181560 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B13181560
M. Wt: 241.29 g/mol
InChI Key: PILBDQDCSREWSE-UHFFFAOYSA-N
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Description

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperazine ring and a piperidine ring, both of which are nitrogen-containing heterocycles

Chemical Reactions Analysis

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be substituted with various functional groups.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common reagents used in these reactions include acids, bases, and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) . Major products formed from these reactions include substituted piperazines and piperidines, which have various applications in medicinal chemistry .

Scientific Research Applications

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile scaffold for the development of new therapeutic agents .

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H19N3O3/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13/h9,12H,1-8H2,(H,15,16)

InChI Key

PILBDQDCSREWSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNCC2)C(=O)O

Origin of Product

United States

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